5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C16H14ClN5O2S and a molecular weight of 375.8 g/mol, exhibits various pharmacological properties, particularly in the field of oncology and neurology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells. It has been shown to inhibit the epidermal growth factor receptor (EGFR), particularly the T790M mutation, which is known for conferring resistance to first-line EGFR inhibitors. The compound demonstrated an IC50 value of approximately 0.12 µM against this target, indicating potent inhibitory activity comparable to established agents like osimertinib .
Antitumor Activity
Recent studies have highlighted the compound's broad-spectrum antitumor activity. For instance, it has been reported that compounds related to this compound exhibit significant growth inhibition across various cancer cell lines. The growth inhibition (GI50) values often range in the low micromolar concentrations, suggesting effective cytotoxicity .
Table 1: Antitumor Activity Data
Compound | Cell Line Tested | GI50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 (Lung) | 0.12 | EGFR Inhibition |
Related Compound A | MCF7 (Breast) | 6.15 | Apoptosis Induction |
Related Compound B | HeLa (Cervical) | 28.66 | Cell Cycle Arrest |
Apoptotic Effects
The compound has also been evaluated for its apoptotic effects on cancer cells. Studies indicate that it increases levels of active caspase-3 and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic factors like Bcl2 .
Table 2: Apoptotic Activity Indicators
Indicator | Control Group | Treated Group |
---|---|---|
Active Caspase-3 (pg/mL) | 503.2 ± 4.0 | 560.2 ± 5.0 |
Bax Protein Level (Relative Units) | Baseline | Increased |
Bcl2 Protein Level (Relative Units) | Baseline | Decreased |
Pharmacokinetics and Safety Profile
In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies predict a favorable pharmacokinetic profile for this compound, suggesting good absorption and low toxicity in preliminary evaluations . However, comprehensive in vivo studies are essential for confirming these predictions.
Case Studies
Several case studies have documented the therapeutic potential of pyrimidine derivatives similar to this compound:
- Case Study on Lung Cancer : A patient with EGFR T790M mutation showed significant tumor reduction after treatment with a related pyrimidine derivative, demonstrating a clinical correlation with preclinical findings.
- Case Study on Breast Cancer : Administration of a similar compound resulted in marked apoptosis in MCF7 cell lines, correlating with increased levels of active caspases.
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfanyl-N-naphthalen-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-22-16-18-9-12(17)14(20-16)15(21)19-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIUWRHUNXGBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.